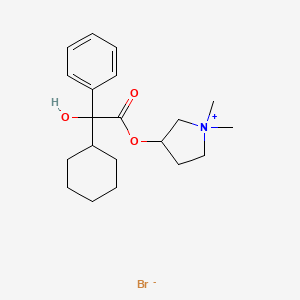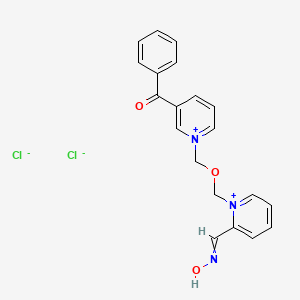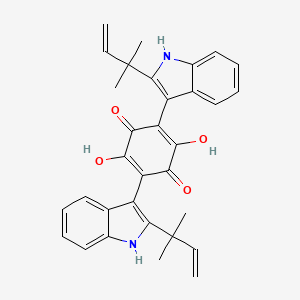
HI-TOPK-032
Vue d'ensemble
Description
- This compound has garnered interest as a potential therapeutic agent for colorectal cancer.
HI-TOPK-032: is a potent and specific inhibitor of (T-LAK cell–originated protein kinase). It belongs to the class of ATP-competitive inhibitors.
Préparation des Méthodes
Voies de Synthèse: La voie de synthèse de this compound implique des réactions chimiques spécifiques pour assembler sa structure. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.
Conditions de Réaction: Les conditions de réaction spécifiques (telles que la température, le solvant et les catalyseurs) restent non divulguées.
Production Industrielle: Les informations concernant les méthodes de production à l'échelle industrielle sont limitées.
Applications De Recherche Scientifique
Chemistry: HI-TOPK-032 serves as a valuable tool for studying kinase inhibition and signal transduction pathways.
Biology: Researchers explore its impact on cell growth, apoptosis, and cell cycle regulation.
Medicine: this compound shows promise as a potential anticancer agent, particularly in colorectal cancer treatment.
Industry: While not widely used in industry yet, its specificity for TOPK makes it an interesting candidate for drug development.
Mécanisme D'action
Target of Action
HI-TOPK-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK) . TOPK is a serine-threonine kinase that is a member of the mitogen-activated protein kinase kinase (MAPKK) family . It is heavily involved in tumor development, cancer growth, apoptosis, and inflammation .
Mode of Action
this compound strongly suppresses TOPK kinase activity . It inhibits the phosphorylation of the substrate histone H2AX . It has little effect on extracellular signal-regulated kinase 1 (erk1), c-jun-nh2-kinase 1, or p38 kinase activities .
Biochemical Pathways
this compound inhibits anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation . It also increases colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP . Moreover, this compound inhibits mTOR activation in CAR T cells .
Result of Action
this compound has been shown to suppress the proliferation and migration of various cancer cells, and induce their apoptosis .
Analyse Biochimique
Biochemical Properties
HI-TOPK-032 is known to inhibit the kinase activity of TOPK . It blocks the phosphorylation of the substrate histone H2AX and provides complete inhibition at 5 µM . It also inhibits checkpoint kinase 1 (Chk1) and MEK1 . It does not alter the activities of ERK1, JNK1, or p38 MAPK .
Cellular Effects
This compound has been shown to suppress the growth of colon cancer and glioma initiating cells in vitro . It inhibits anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation . It also increases colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP .
Molecular Mechanism
This compound exerts its effects by specifically inhibiting TOPK . It blocks the phosphorylation of the substrate histone H2AX, providing complete inhibition at 5 µM . It also inhibits checkpoint kinase 1 (Chk1) with an IC50 of 9.6 µM . In addition, this compound inhibits MEK1, achieving 40% inhibition at 5 µM .
Temporal Effects in Laboratory Settings
The effects of this compound on cell growth have been observed over time in laboratory settings . Cells were treated with this compound at various doses for 1, 2, or 3 days, and proliferation was measured by MTS assay .
Dosage Effects in Animal Models
In vivo studies have shown that administration of this compound suppresses tumor growth in a colon cancer xenograft model . Specific dosage effects in animal models are not mentioned in the available literature.
Méthodes De Préparation
Reaction Conditions: Specific reaction conditions (such as temperature, solvent, and catalysts) remain undisclosed.
Industrial Production: Information regarding industrial-scale production methods is limited.
Analyse Des Réactions Chimiques
Réactivité: HI-TOPK-032 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution
Principaux Produits: Les principaux produits résultant de ces réactions ne sont pas explicitement rapportés.
Applications de la Recherche Scientifique
Chimie: this compound sert d'outil précieux pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie: Les chercheurs explorent son impact sur la croissance cellulaire, l'apoptose et la régulation du cycle cellulaire.
Médecine: this compound est prometteur en tant qu'agent anticancéreux potentiel, en particulier dans le traitement du cancer colorectal.
Industrie: Bien qu'il ne soit pas encore largement utilisé dans l'industrie, sa spécificité pour TOPK en fait un candidat intéressant pour le développement de médicaments.
Mécanisme d'Action
Cible: this compound inhibe spécifiquement l'activité de la kinase TOPK.
Site de Liaison: Il occupe le site de liaison à l'ATP de TOPK, ce qui en fait un inhibiteur efficace.
Interactions: this compound forme des liaisons hydrogène avec GLY83 et ASP151 et présente des interactions hydrophobes avec LYS30.
Effets Supplémentaires: Il module également la phosphorylation ERK-RSK et induit l'apoptose dans les cellules cancéreuses du côlon en régulant p53, caspase-7 et PARP.
Comparaison Avec Des Composés Similaires
Unicité: L'unicité de HI-TOPK-032 réside dans son ciblage spécifique de TOPK.
Composés Similaires: Malheureusement, les composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible.
Propriétés
IUPAC Name |
N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBXWKRZUPFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365681 | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487020-03-1, 799819-78-6 | |
| Record name | HI-TOPK-032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 487020-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HI-TOPK-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)


